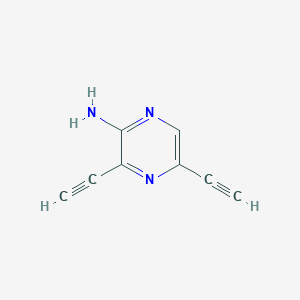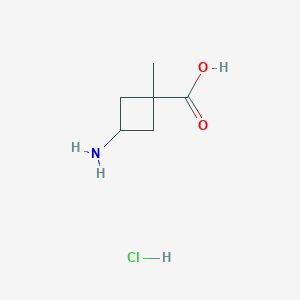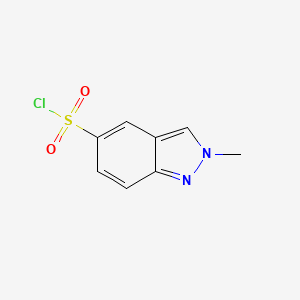![molecular formula C8H7N3O2 B1403494 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1234615-86-1](/img/structure/B1403494.png)
7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Übersicht
Beschreibung
“7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” is a compound with the molecular weight of 177.16 . It is a solid at room temperature and should be stored in a refrigerator . Its IUPAC name is 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been explored in various studies . For instance, one study developed a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors . Another study designed and synthesized pyrrolo[2,3-d]pyrimidine derivatives based on molecular diversity .
Molecular Structure Analysis
The molecular structure of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been analyzed in several studies . For example, one study used X-ray structures of LRRK2 kinase domain surrogates, based on checkpoint kinase 1 (CHK1) and a CHK1 10-point mutant, to optimize the structure of pyrrolo[2,3-d]pyrimidines .
Chemical Reactions Analysis
The chemical reactions involving 7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied . For instance, one study indicated that compound 5n regulated the phosphorylation of PAK4 in vitro .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been analyzed . For instance, the compound has a molecular weight of 119.12 g/mol, a topological polar surface area of 41.6 Ų, and a complexity of 105 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Pyrrolo[2,3-d]pyrimidines Synthesis : Pyrrolo[2,3-d]pyrimidines, including derivatives of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, have been synthesized through various methods. One approach involves reactions from 5-carbethoxy-4-chloro-2-phenylpyrimidine leading to derivatives with fungicidal properties (Kim & Santilli, 1969).
Experimental and Theoretical Characterization : Another study has focused on the experimental and theoretical characterization of new pyrrolo[2,3-d]pyrimidines, assessing their antibacterial activity against various bacteria. This provides insights into their potential medicinal applications (Vazirimehr et al., 2017).
Chemical Modifications and Applications
Chemical Modifications for Antitumor Activity : A study on the synthesis of 7-alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids revealed potential antitumor applications. These derivatives showed promise in inhibiting de novo purine nucleotide biosynthesis, highlighting their potential as targeted antitumor agents (Wang et al., 2013).
Design and Biological Evaluation of Derivatives : Research has also delved into the design, synthesis, and biological evaluation of pyrrolo[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase and AICARFTase. These compounds showed significant antitumor potential, further expanding the therapeutic scope of pyrrolo[2,3-d]pyrimidine derivatives (Liu et al., 2016).
Antiviral Properties
- Antiviral and Antiproliferative Evaluation : Synthesis of certain acyclic 6-substituted pyrrolo[2,3-d]pyrimidine nucleoside analogs related to sangivamycin and toyocamycin has shown antiviral and antiproliferative properties. This highlights their potential in antiviral therapy (Swayze et al., 1992).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-6(8(12)13)2-5-3-9-4-10-7(5)11/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCQEXDWMSJOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CN=CN=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Dibromomethyl)benzo[d]thiazole](/img/structure/B1403413.png)

![4,7-Dibromo-2-phenylbenzo[d]thiazole](/img/structure/B1403415.png)



![Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B1403423.png)
![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1403425.png)


![2-Methyl-7-azaspiro[3.5]nonan-2-OL](/img/structure/B1403429.png)
![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride](/img/structure/B1403430.png)
![6-(Methylamino)-2-oxa-spiro[3.3]heptane](/img/structure/B1403433.png)